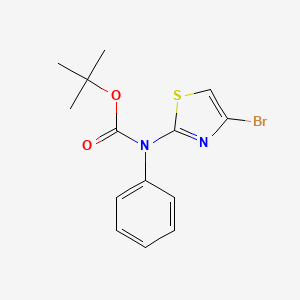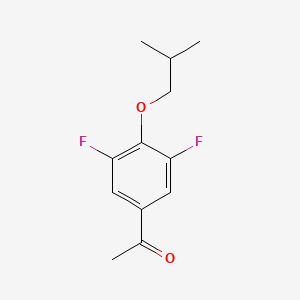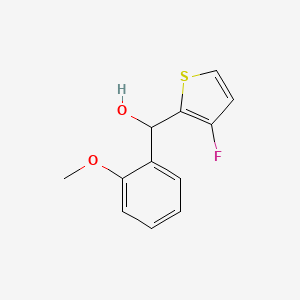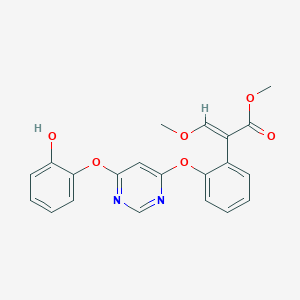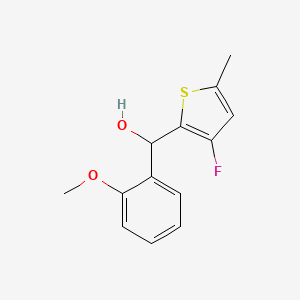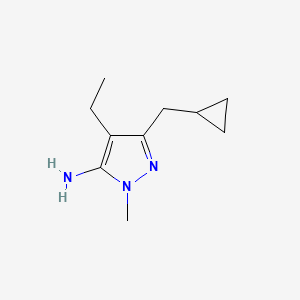
5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with an amino group and a cyclobutylethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aliphatic aldehydes in the presence of acetic acid and dichloromethane (DCM) as a solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclobutylethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as a receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it has been studied as a transient receptor potential type I (TRPV1) receptor antagonist . The compound binds to the TRPV1 receptor, inhibiting its activity and thereby modulating pain signals and other physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-(2-cyclobutylethyl)pyridin-2-one
- 5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyrimidin-2-one
Uniqueness
5-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a cyclobutylethyl side chain
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
5-amino-1-(2-cyclobutylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c12-10-4-5-11(14)13(8-10)7-6-9-2-1-3-9/h4-5,8-9H,1-3,6-7,12H2 |
Clave InChI |
ONVYILSOIFMHHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CCN2C=C(C=CC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)

![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)

